molecular formula C9H12FNO2S B1375225 [5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine CAS No. 1340062-88-5

[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine

Cat. No.: B1375225
CAS No.: 1340062-88-5
M. Wt: 217.26 g/mol
InChI Key: IPWCQBPDJGXGJY-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine is a chemical compound with the molecular formula C8H10FNO2S It is characterized by the presence of a fluorine atom, a methanesulfonyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Sulfonylation: The benzene derivative undergoes sulfonylation to introduce the methanesulfonyl group. This step often requires reagents such as methanesulfonyl chloride and a base like triethylamine.

    Amination: The final step involves the introduction of the amine group through a nucleophilic substitution reaction. This can be achieved using reagents like ammonia or an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Properties

IUPAC Name

[5-fluoro-2-(methylsulfonylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-14(12,13)6-7-2-3-9(10)4-8(7)5-11/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWCQBPDJGXGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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